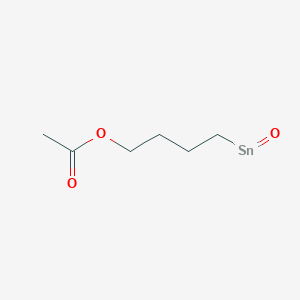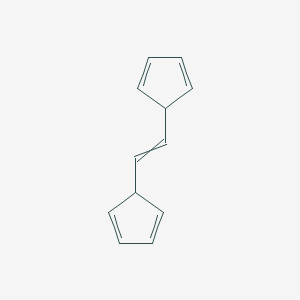
5,5'-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) is an organic compound that features a unique structure consisting of two cyclopentadiene rings connected by an ethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and ethene or a substituted ethene acts as the dienophile. The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopentadiene, a precursor to 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene), involves the steam cracking of naphtha or the distillation of coal tar. The monomeric form of cyclopentadiene is obtained by heating its dimer, dicyclopentadiene, to around 180°C .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentadiene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor to biologically active molecules or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) exerts its effects is primarily through its ability to participate in cycloaddition reactions. The ethene bridge and cyclopentadiene rings provide a reactive framework that can interact with various molecular targets. These interactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules .
Propiedades
Número CAS |
75741-96-7 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
5-(2-cyclopenta-2,4-dien-1-ylethenyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H12/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-12H |
Clave InChI |
HQVLRGPDFITVJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)C=CC2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


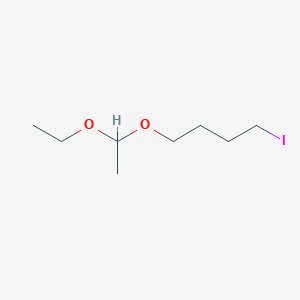
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
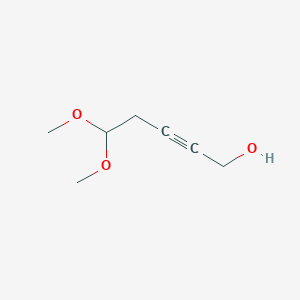
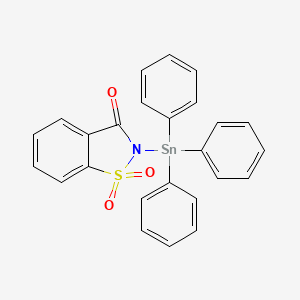

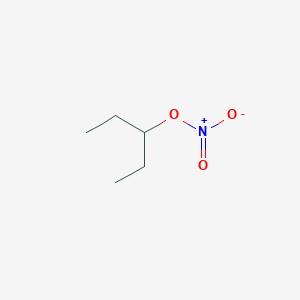

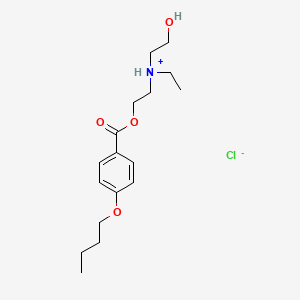
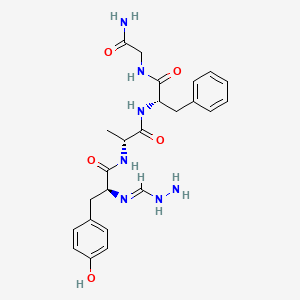

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
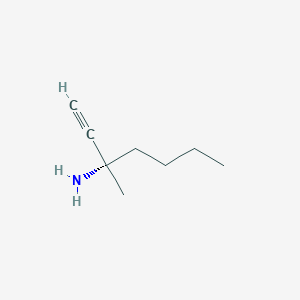
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
